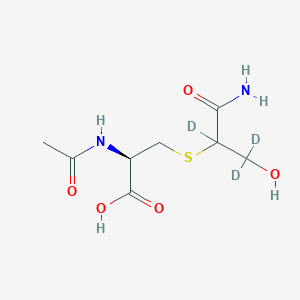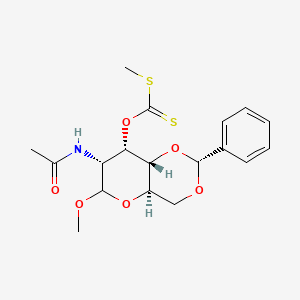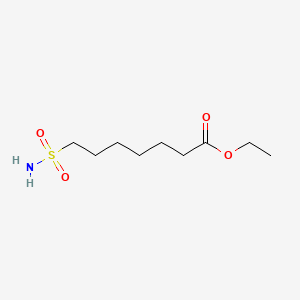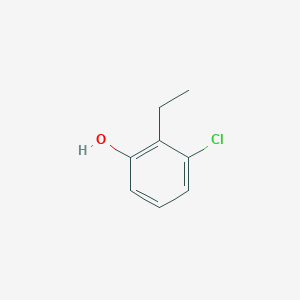
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is a complex organic compound with a unique structure. It contains an acetamido group, an amino group, and a sulfanylpropanoic acid backbone. The presence of trideuterio and hydroxy groups adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves multiple steps. The process typically starts with the preparation of the sulfanylpropanoic acid backbone, followed by the introduction of the acetamido and amino groups. The trideuterio and hydroxy groups are incorporated through specific deuteration and hydroxylation reactions. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio group may enhance its stability and bioavailability, making it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group.
N-acetylcysteine: A derivative of cysteine with an acetamido group.
S-adenosylmethionine: A compound with a similar sulfur-containing backbone.
Uniqueness
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is unique due to the presence of the trideuterio group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H14N2O5S |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1/i2D2,6D |
Clé InChI |
BPWCIZNAHHZFRX-ZOBPEHPPSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C(=O)N)SC[C@@H](C(=O)O)NC(=O)C)O |
SMILES canonique |
CC(=O)NC(CSC(CO)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)

![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)





![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
